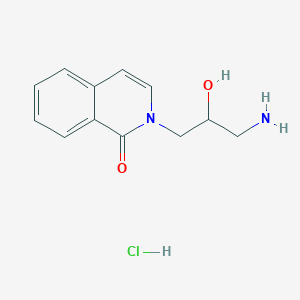

2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride

Description

2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride is a synthetic small molecule characterized by a dihydroisoquinolin-1-one core substituted with a 3-amino-2-hydroxypropyl group at the 2-position.

Properties

IUPAC Name |

2-(3-amino-2-hydroxypropyl)isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c13-7-10(15)8-14-6-5-9-3-1-2-4-11(9)12(14)16;/h1-6,10,15H,7-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFNLYFLMUJKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the amino and hydroxypropyl groups. One common method involves the use of epichlorohydrin and an amine precursor under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that 2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride exhibits various biological activities, making it a candidate for drug development and therapeutic applications.

Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, in vitro assays demonstrated a significant reduction in cell viability in breast and lung cancer cells when treated with varying concentrations of the compound.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound led to improved cognitive function and reduced neuronal apoptosis, suggesting potential use in conditions like Alzheimer's disease.

Practical Applications

The versatility of 2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride extends to several fields:

Pharmaceutical Development

The compound's unique structure allows it to serve as a lead compound in the synthesis of new drugs targeting cancer and neurodegeneration. Its derivatives are being explored for enhanced efficacy and reduced side effects.

Biochemical Research

Researchers utilize this compound as a biochemical probe to study cellular mechanisms related to apoptosis and cell signaling pathways. Its role in modulating protein interactions is under investigation.

Case Studies

Several case studies highlight the applications of this compound:

-

Case Study on Anticancer Activity :

- Objective : Evaluate the anticancer effects on breast cancer cells.

- Method : MTT assay was used to assess cell viability post-treatment.

- Results : A dose-dependent decrease in cell viability was observed with IC50 values around 25 µM.

-

Case Study on Neuroprotection :

- Objective : Assess cognitive improvements in an Alzheimer's disease model.

- Method : Morris water maze test was employed to evaluate learning and memory.

- Results : Treated animals showed significantly improved performance compared to controls, indicating protective effects against cognitive decline.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral DNA polymerases or mammalian DNA polymerases, thereby interfering with DNA replication and exhibiting antiviral or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Dihydroisoquinolinone Cores

Compound III (3-Amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one)

- Structure: Shares the dihydroisoquinolin-1-one core but substitutes the 2-position with a benzyl group and includes nitro and quinolyl groups.

- Key Difference: The benzyl and nitro substituents confer distinct enzyme-binding properties compared to the 3-amino-2-hydroxypropyl group in the target compound.

2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one ()

- Structure: Features a chlorophenylmethyl substituent instead of the 3-amino-2-hydroxypropyl group.

- Activity: No direct biological data provided, but the chlorophenyl group may influence lipophilicity and target affinity.

- Key Difference : The lack of a hydroxypropyl side chain likely reduces solubility and alters pharmacokinetic profiles .

Functional Analogues with Antimicrobial Activity

1-(3-Amino-2-hydroxypropyl) Derivatives of 4,5,6-Tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol ()

- Structure: Benzofuranol core with bromine substituents and a 3-amino-2-hydroxypropyl side chain.

- Activity: Effective against Gram-positive bacteria and fungi. Bromination reduces cytotoxicity compared to non-brominated precursors .

- Key Difference: The benzofuranol core vs. dihydroisoquinolinone core may lead to divergent mechanisms of action (e.g., membrane disruption vs. enzyme inhibition).

Methyl 5-Bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5, )

Comparative Data Table

Key Research Findings and Trends

Impact of Bromination: Brominated derivatives (e.g., benzofuranols) show reduced cytotoxicity compared to non-brominated precursors, suggesting bromine may mitigate off-target effects .

Role of Hydrophilic Substituents: The 3-amino-2-hydroxypropyl group in the target compound likely enhances solubility and bioavailability compared to lipophilic substituents (e.g., benzyl or chlorophenyl groups) .

Structural-Activity Relationships (SAR): Antimicrobial Activity: Requires halogenation (e.g., bromine) and hydrophilic side chains (e.g., amino-hydroxypropyl) . Enzyme Modulation: Dependent on aromatic substituents (e.g., nitro or quinolyl groups) .

Biological Activity

2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride, with the chemical formula C12H15ClN2O, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 254.72 g/mol

- CAS Number : 2060052-57-3

- IUPAC Name : 2-(3-amino-2-hydroxypropyl)isoquinolin-1-one; hydrochloride

- Appearance : Powder

- Storage Conditions : Room Temperature

Research indicates that compounds within the isoquinoline class exhibit diverse biological activities including:

- Antioxidant Properties : Isoquinolines can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including neurodegenerative disorders.

- Neuroprotective Effects : Some studies suggest that this compound may modulate neurotransmitter systems, potentially offering protective effects against neurodegeneration .

Pharmacological Effects

- Anticancer Activity : Preliminary studies indicate that derivatives of isoquinolinones can inhibit cancer cell proliferation. For example, compounds similar to 2-(3-amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one have shown cytotoxic effects in various cancer cell lines .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various models .

- Neurological Impacts : Given its structural similarity to known neuroprotective agents, this compound is being studied for its potential to enhance cognitive function and protect against neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the structural integrity of 2-(3-amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride?

- Methodological Answer : Characterization should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of the amino-hydroxypropyl moiety and isoquinolinone backbone. High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is critical to assess purity, while mass spectrometry (MS) validates molecular weight (expected ~252.7 g/mol for the free base). Structural analogs like (1R,4R)-tetrahydroisoquinoline derivatives reported in pharmaceutical standards (e.g., MM0081.28) highlight the utility of these methods for verifying stereochemistry and functional groups .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store the hydrochloride salt at room temperature (RT) in a desiccator to prevent hygroscopic degradation. Safety data for structurally related cyclohexanol hydrochlorides (e.g., (1RS,2RS)-dimethylamino derivatives) recommend protection from light and moisture, with short-term storage in inert atmospheres (e.g., argon) for oxygen-sensitive reactions. Always confirm stability via periodic HPLC analysis, especially after prolonged storage .

Q. What role does this compound play in biochemical interaction assays?

- Methodological Answer : The amino-hydroxypropyl group may facilitate interactions with biomolecules, as seen in cellulose-(3-amino-2-hydroxypropyl)-ether membranes used in peptide arrays. These membranes enhance signal/noise ratios in binding assays, suggesting the compound’s potential as a scaffold for probing protein-ligand interactions or enzyme inhibition studies .

Advanced Research Questions

Q. What challenges arise in optimizing chromatographic separation for this compound, and how can they be mitigated?

- Methodological Answer : Co-elution with byproducts (e.g., dehydroisoquinoline derivatives) is common due to structural similarity. Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water) to improve resolution. Adjust pH to 2.5–3.0 to protonate the amino group, reducing peak tailing. Reference standards for isoquinoline analogs (e.g., MM0081.29) demonstrate the importance of column temperature control (25–30°C) to stabilize retention times .

Q. How can researchers resolve contradictions in solubility data across experimental conditions?

- Methodological Answer : Solubility discrepancies (e.g., in polar vs. nonpolar solvents) may stem from pH-dependent protonation of the amino group. Conduct systematic solubility tests in buffered solutions (pH 4–8) using UV-Vis spectroscopy for quantification. Compare results with structurally related compounds like 1-(2-aminoethyl)-dihydroquinoxalinone hydrochloride, which shows increased solubility in acidic media due to chloride counterion effects .

Q. What strategies validate computational models predicting the compound’s reactivity in catalytic systems?

- Methodological Answer : Combine density functional theory (DFT) calculations with experimental kinetic studies (e.g., stopped-flow UV-Vis) to assess nucleophilic attack at the isoquinolinone carbonyl group. Cross-reference with peptide array methodologies (e.g., SPOT synthesis) to empirically test predicted binding affinities, ensuring alignment between computational and empirical data .

Q. How does stereochemical purity impact pharmacological assays, and what methods ensure accurate quantification?

- Methodological Answer : Chiral impurities (e.g., 2R vs. 2S configurations) can alter binding kinetics. Use chiral HPLC columns (e.g., Chiralpak IA) with polar organic mobile phases (methanol/ethanol with 0.1% diethylamine) to separate enantiomers. Validate against NMR-derived enantiomeric excess (ee) measurements, as demonstrated for tetrahydroisoquinoline standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.